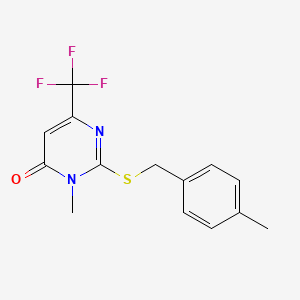

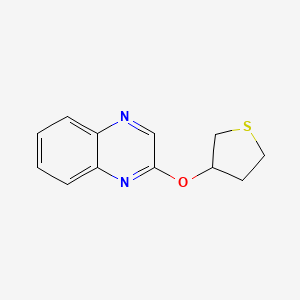

![molecular formula C9H16ClNO2 B3019804 5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride CAS No. 2411257-42-4](/img/structure/B3019804.png)

5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride is a heterocyclic compound that is part of a broader class of azaspirocycles. These compounds are of significant interest in drug discovery due to their complex structure and potential biological activity. The azaspirocycles, including the 5-azaspiro[3.5]nonane scaffold, are synthesized through various methods, such as multicomponent condensation, ring-closing metathesis, and reductive amination, to yield functionalized pyrrolidines, piperidines, and azepines .

Synthesis Analysis

The synthesis of azaspirocycles, including those similar to 5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride, involves multicomponent reactions that provide rapid access to these compounds. For instance, the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane can lead to omega-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic azaspirocycles . Additionally, the synthesis of related azaspiro[3.3]heptane-derived amino acids demonstrates the versatility of spirocyclic scaffolds in constructing constrained amino acids for use in chemistry and drug design .

Molecular Structure Analysis

The molecular structure of azaspirocycles is characterized by the presence of a spirocyclic scaffold, where a nitrogen atom is incorporated into the ring system. This structural feature is crucial for the biological activity of these compounds. The synthesis of tetra-azaspiro[4.5]decane derivatives, for example, involves a Smiles-type rearrangement, indicating the complexity and diversity of reactions that these spirocyclic compounds can undergo .

Chemical Reactions Analysis

Azaspirocycles can undergo various chemical reactions, including ring-closing metathesis, epoxide opening, and reductive amination, to yield functionalized derivatives . The reduction and hydrolysis of substituted azaspiroheptane dicarboxylic acid esters have been shown to produce bis(hydroxymethyl)cyclopropanes while maintaining the integrity of the azaspiroheptane fragment . Furthermore, the aminomethylation of azaspiro[5.5]undecane derivatives leads to the formation of diazaspiro[bicyclo[3.3.1]nonane] derivatives, showcasing the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocycles are influenced by their unique molecular structure. The synthesis of enantiomerically pure azaspiroheptane derivatives through asymmetric hydrogenation highlights the importance of stereochemistry in determining the properties and potential pharmacological activity of these compounds . The design and synthesis of quinolone derivatives containing the azaspiroheptane moiety have resulted in compounds with potent antibacterial activity, demonstrating the impact of the azaspiro scaffold on the biological properties of these molecules .

特性

IUPAC Name |

5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-9(10-6-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLITAPPPNVXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

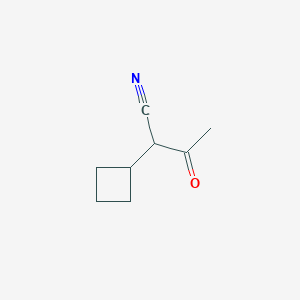

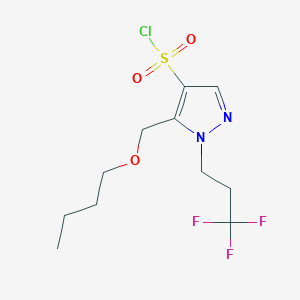

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3019723.png)

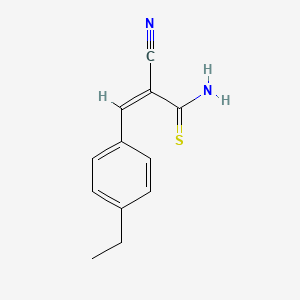

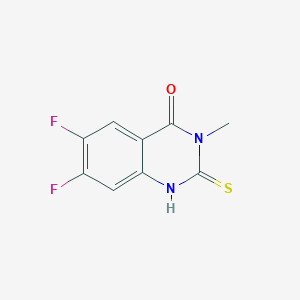

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3019728.png)

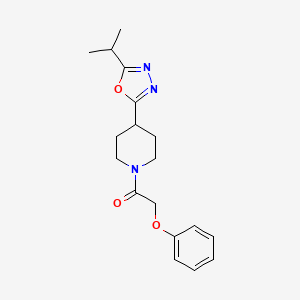

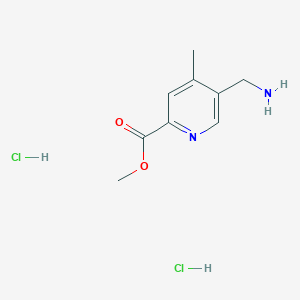

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B3019735.png)

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)

(prop-2-yn-1-yl)amine](/img/structure/B3019738.png)

![4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine](/img/structure/B3019741.png)